1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
Description
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a 2,3-dimethylindole group and a 5-phenyl-1,3,4-oxadiazole-2-thiol (oxadiazolylsulfanyl) unit linked via an ethanone bridge. The indole moiety is known for its role in modulating biological activity through π-π stacking and hydrogen-bonding interactions, while the 1,3,4-oxadiazole ring contributes to metabolic stability and diverse bioactivity, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-14(2)23(17-11-7-6-10-16(13)17)18(24)12-26-20-22-21-19(25-20)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDOAJUAWQIXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Synthesis: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reaction: The final step involves the coupling of the indole and oxadiazole intermediates through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at its key functional groups:
A. Oxadiazole Ring Reactions
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Electrophilic Substitution : The oxadiazole ring may undergo electrophilic substitution due to its electron-deficient nature.
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Catalytic Hydrogenation : Reduction of the oxadiazole ring to form thiazolidinones or other heterocycles.
B. Sulfanyl Group Reactions
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Oxidation : Conversion of sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidants like hydrogen peroxide or m-CPBA.
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Substitution : Replacement with nucleophiles (e.g., amines, hydroxyl groups) under basic or acidic conditions.
C. Ethanone Moiety Reactions
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Nucleophilic Addition : Addition of nucleophiles (e.g., Grignard reagents) to the carbonyl group.
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Enolate Formation : Deprotonation to form enolate intermediates, enabling alkylation or acylation .
Reaction Mechanism Table
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxide/Sulfone | |
| Reduction | LiAlH₄ | Thiazolidinone | |
| Substitution | NH₃ | Aminated derivative |
Analytical Characterization
Key techniques for structural confirmation include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
Analytical Data Table
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (7.0–8.5 ppm), methyl groups (1.0–2.5 ppm) | |
| ESI-MS | [M+H]+ at 289–381.4 g/mol |
Mechanism of Action
While specific biological data for this compound is limited, similar oxadiazole derivatives exhibit:
Scientific Research Applications
The compound 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and environmental studies.
Anticancer Activity
Research has indicated that compounds with indole and oxadiazole structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, such as the inhibition of specific kinases or modulation of signaling pathways related to cell survival. For instance, derivatives of oxadiazole have shown promising results in inhibiting tumor growth in preclinical models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar indole derivatives possess broad-spectrum antibacterial and antifungal properties. The presence of the oxadiazole ring may enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Neuroprotective Effects
Recent investigations into indole derivatives have highlighted their neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Fluorescent Materials
The unique structural characteristics of this compound allow it to be explored as a fluorescent probe. Compounds with similar frameworks have been utilized in developing sensors for detecting metal ions or biological molecules due to their luminescent properties .
Polymer Chemistry
Incorporating this compound into polymer matrices can improve the mechanical and thermal properties of materials. Research has shown that functionalizing polymers with indole derivatives can enhance their resilience and stability under various environmental conditions .
Photodegradation of Pollutants
Compounds containing oxadiazole rings have been studied for their ability to photodegrade environmental pollutants under UV light. This application is crucial for developing sustainable methods for wastewater treatment and remediation efforts .
Pesticide Development
Given its biological activity, there is potential for developing new pesticides based on this compound. The dual action against pests and pathogens could provide an environmentally friendly alternative to traditional agrochemicals .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored a series of indole-based compounds, including derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting a promising lead for further development .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of several indole derivatives against resistant bacterial strains. The compound showed notable activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally and functionally analogous compounds, focusing on molecular features, synthesis, and biological activity:
Structural Analogues with Oxadiazole Moieties
- 1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (C₁₅H₁₂N₂O₃S₂) Key Features: Replaces the phenyl group on oxadiazole with a thienyl heterocycle and introduces a 4-methoxyphenyl group. The thienyl group may enhance electronic delocalization, while the methoxy substituent increases lipophilicity. Molecular Weight: 332.39 g/mol. Activity: Not explicitly reported, but thienyl-oxadiazole hybrids are often associated with antimicrobial and anti-inflammatory properties .
- 1-Phenyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone (C₁₅H₁₁N₃O₂S) Key Features: Substitutes phenyl with a pyridinyl group, introducing a basic nitrogen atom. This modification could improve water solubility and metal-chelating capacity. Synthesis: Likely involves cyclization of hydrazides with carbon disulfide, as seen in analogous oxadiazole-thiol derivatives . Activity: Pyridinyl groups are linked to enhanced antimicrobial and anticancer activity due to improved target binding .
- Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate (C₁₂H₁₂N₂O₃S) Key Features: Replaces the ethanone-indole system with an ethyl ester group. The ester may reduce cytotoxicity but increase metabolic lability. Structural Insight: Crystallographic studies confirm planar oxadiazole rings and S–CH₂–COOEt linkages, suggesting conformational rigidity .
Analogues with Indole or Related Heterocycles
- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (C₁₆H₁₃NO₃S) Key Features: Uses a phenylsulfonyl group instead of oxadiazolylsulfanyl. The sulfonyl group enhances electrophilicity and may influence redox activity.
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (C₁₁H₈N₄OS)
Triazole and Thiadiazole Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Features: Replaces oxadiazole with a triazole ring and incorporates fluorophenyl groups. Fluorine atoms enhance metabolic stability and bioavailability. Synthesis: Utilizes triazole-thioether formation via α-halogenated ketones, similar to oxadiazole derivatives .
- 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one Key Features: Combines thiadiazole and triazole rings. Activity: Thiadiazole-triazole hybrids are explored for antifungal and anticancer applications .
Structural-Activity Relationships (SAR)
- Oxadiazole vs. Triazole/Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability than triazoles but lower hydrogen-bonding capacity. Thiadiazoles may offer stronger electron-withdrawing effects .
- Substituent Effects :
- Phenyl groups enhance lipophilicity and π-π interactions (e.g., target compound vs. ’s pyridinyl derivative) .
- Heterocyclic substitutions (thienyl, pyridinyl) modulate electronic properties and solubility .
- Indole modifications (e.g., 2,3-dimethyl vs. 3-yl-methyl) influence steric hindrance and binding affinity .
Biological Activity
1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a compound of significant interest due to its potential biological activities. The compound integrates an indole moiety with a 1,3,4-oxadiazole scaffold, which are both known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings and data.
- Molecular Formula : C20H17N3O2S
- Molecular Weight : 363.43 g/mol
- CAS Number : 377054-54-1
- Boiling Point : Approximately 549.3 ± 52.0 °C .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antitumor, and neuroprotective properties.
Antimicrobial Activity
Research has demonstrated that derivatives of the oxadiazole scaffold exhibit notable antimicrobial properties. For instance:
- Compounds similar to this compound showed effective bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | Moderate | Ineffective |
| This compound | High | High |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- For example, certain derivatives have shown IC50 values in the micromolar range against various cancer cell lines .
Table 2: Antitumor Activity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HepG2 (Liver) | 12.5 | Mitochondrial dysfunction |
| MCF7 (Breast) | 10.0 | ROS generation |
Neuroprotective Effects
The neuroprotective effects of compounds containing the oxadiazole moiety have been highlighted in studies related to Alzheimer's disease models. The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for cognitive function.
- In vitro studies found that the compound exhibited an IC50 value of approximately 0.907 μM against human AChE .
Table 3: Neuroprotective Activity
| Compound | AChE Inhibition IC50 (µM) | Remarks |
|---|---|---|
| Standard Drug (Donepezil) | 1.413 ± 0.017 | Reference |
| This compound | 0.907 ± 0.011 | Superior inhibition |
Case Studies
Several case studies have illustrated the effectiveness of this compound in experimental models:
- Alzheimer's Disease Model : In a rat model induced with scopolamine and amyloid-beta (Aβ), administration of the compound improved cognitive functions significantly compared to control groups.
- Cancer Cell Lines : In vitro testing on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways.
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Dimethyl-indol-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone, and how are yields optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Indole Functionalization : Alkylation or acylation of 2,3-dimethylindole to introduce reactive groups (e.g., using chloroacetyl chloride in anhydrous conditions).
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate with a phenyl-substituted carboxylic acid derivative under acidic conditions (e.g., POCl₃ or H₂SO₄) .
Sulfanyl-Ethanone Coupling : Thiol-etherification using a mercapto-oxadiazole intermediate and a halogenated ethanone derivative in the presence of a base (e.g., K₂CO₃ in DMF).
Q. Optimization Strategies :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, indole protons resonate at δ 7.0–8.2 ppm, while oxadiazole-linked methyl groups appear at δ 2.3–2.5 ppm .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+1]+) and fragmentation patterns consistent with the oxadiazole and indole moieties .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving oxadiazole nitrogen atoms) .
Table 1 : Representative Characterization Data for Analogous Compounds
| Property | Example Values from Analogues | Evidence Source |
|---|---|---|
| Melting Point | 175–177°C (oxadiazole derivative) | |
| 1H NMR (δ, ppm) | 7.22–8.16 (aromatic protons) | |
| MS (m/z) | 396 [M+1]+ |
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory Protection : Employ NIOSH-certified P95 respirators for aerosolized particles; upgrade to OV/AG/P99 cartridges if volatile solvents are used .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid contact with strong oxidizers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?
Methodological Answer:
Structural Modifications : Synthesize analogues with variations in:
- Indole substituents (e.g., electron-withdrawing groups at C5).
- Oxadiazole-linked phenyl rings (e.g., halogenation or methoxy substitutions) .
Biological Assays :
- Antifungal : Broth microdilution against Candida albicans (MIC90 determination).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data Correlation : Use statistical tools (e.g., PCA or QSAR models) to link substituent properties (logP, Hammett constants) to activity trends .
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., fungal CYP51 or human topoisomerase II). Focus on hydrogen bonding with oxadiazole sulfurs and π-π stacking with indole rings .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer:
Experimental Reprodubility :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Include positive controls (e.g., fluconazole for antifungal assays) .
Data Normalization :
- Normalize IC50 values to account for batch-to-batch variability in compound purity.
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response inconsistencies .
Table 2 : Common Bioactivities of Oxadiazole Derivatives
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2.0–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Plasma Stability : Expose to human plasma (37°C, 1h); precipitate proteins with acetonitrile and quantify parent compound .
- Light/Heat Stress Tests : Use accelerated stability chambers (40°C/75% RH, 6000 lux) to simulate long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
